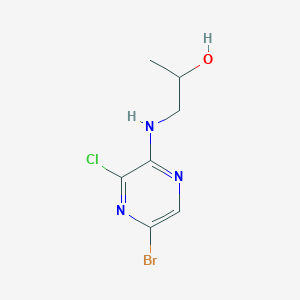
1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a bromine and chlorine atom on the pyrazine ring, which is further substituted with an amino group and a propan-2-ol moiety. The molecular formula of this compound is C7H8BrClN3O, and it has a molecular weight of 264.52 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol typically involves the reaction of 5-bromo-3-chloropyrazin-2-amine with propylene oxide in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the halogen atoms or reduce the pyrazine ring.
Substitution: The bromine and chlorine atoms on the pyrazine ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, ketones, aldehydes, and reduced pyrazine compounds .
Applications De Recherche Scientifique
1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth or induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-3-chloropyrazin-2-amine: A closely related compound with similar structural features but lacking the propan-2-ol moiety.
3-Aminopropan-1-ol: A compound with a similar propan-2-ol moiety but different substituents on the pyrazine ring.
Uniqueness
1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring, along with the amino and propan-2-ol groups. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H9BrClN3O |
|---|---|
Poids moléculaire |
266.52 g/mol |
Nom IUPAC |
1-[(5-bromo-3-chloropyrazin-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C7H9BrClN3O/c1-4(13)2-10-7-6(9)12-5(8)3-11-7/h3-4,13H,2H2,1H3,(H,10,11) |
Clé InChI |
KTRGUMXJLRSTDL-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC1=NC=C(N=C1Cl)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B12845146.png)



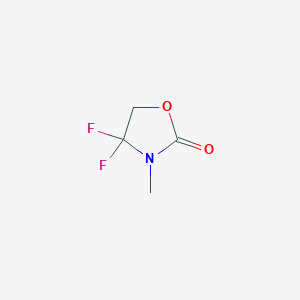
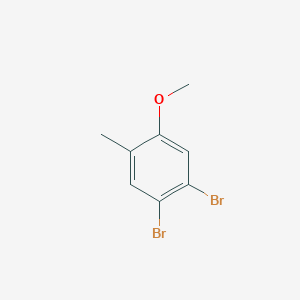
![1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B12845178.png)

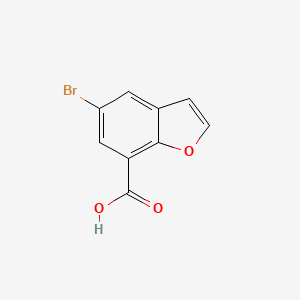

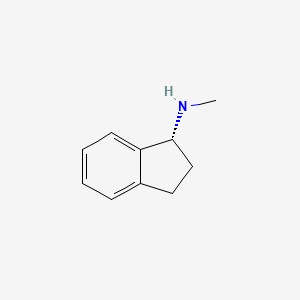
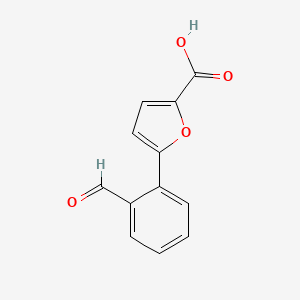
![2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid](/img/structure/B12845211.png)
